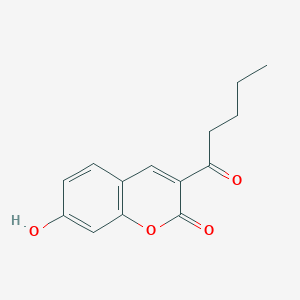

7-hydroxy-3-pentanoyl-2H-chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Hydroxy-3-pentanoyl-2H-chromen-2-one is a chemical compound with the CAS Number: 919742-28-2 . It has a molecular weight of 246.26 .

Molecular Structure Analysis

The InChI code for 7-hydroxy-3-pentanoyl-2H-chromen-2-one is 1S/C14H14O4/c1-2-3-4-12(16)11-7-9-5-6-10(15)8-13(9)18-14(11)17/h5-8,15H,2-4H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound has a molecular weight of 246.26 . It is recommended to be stored at a temperature of 28 C .Scientific Research Applications

1. General Information “7-hydroxy-3-pentanoyl-2H-chromen-2-one” is a chemical compound with the CAS Number: 919742-28-2 . It has a molecular weight of 246.26 .

2. Synthesis of Coumarin Derivatives Coumarin derivatives, including “7-hydroxy-3-pentanoyl-2H-chromen-2-one”, have a myriad of applications in medical science, biomedical research, and many industrial branches . They are associated with various biological activities such as antiviral, antibacterial, antimicrobial, anticoagulant, anti-inflammatory, anticancer, anticonvulsant, antioxidant, antifungal, and anti-HIV . They also possess properties like inhibition of platelet aggregation and inhibition of steroid 5α-reductase . Besides, they are attracting considerable attention of chemists due to their wide range of applications such as optical brighteners, photosensitizers, fluorescent and laser dyes, and additives in food, perfumes, cosmetics, and pharmaceuticals .

3. One-Pot Synthesis Methods This chapter describes several methods of one-pot synthesis of coumarin derivatives, including von Pechmann condensation, Knoevenagel condensation, Baylis-Hillman reaction, Michael addition, Kostanecki reaction, vinyl phosphonium salt-mediated electrophilic reaction, and Heck-lactonization reaction . The methods are compared with each other, and the advantages and disadvantages of each of them are addressed .

1. Antitumor Activity Some 1,2,4-triazole derivatives of “7-hydroxy-3-pentanoyl-2H-chromen-2-one” have shown significant antitumor activity . These compounds exert their antiproliferative effects by arresting cells in the G2/M phase of the cell cycle and by inducing apoptosis .

2. Antimalarial Activity In a study, it was found that nitro substitution in the meta position of the phenyl ring did not favor antimalarial activity . This suggests that the structure of “7-hydroxy-3-pentanoyl-2H-chromen-2-one” and its derivatives can be modified to enhance their antimalarial activity .

3. Synthesis of Pyran and Pyridine Derivatives The compound “7-hydroxy-3-pentanoyl-2H-chromen-2-one” can be used in multicomponent reactions with aromatic aldehydes and malononitrile to generate potentially biologically active pyran and pyridine derivatives .

4. Enhanced Salt Tolerance in Maize Although not directly related to “7-hydroxy-3-pentanoyl-2H-chromen-2-one”, a metabolomics analysis revealed enhanced salt tolerance in maize through the application of certain amino acids . This suggests that the compound and its derivatives could potentially be used in similar applications, given their wide range of biological activities .

1. Synthesis of Azolyl Ethanols In an interesting procedure, the reaction of epichlorohydrin with a derivative of “7-hydroxy-3-pentanoyl-2H-chromen-2-one” under reflux conditions yielded a compound . This compound then reacted with various azoles to produce a series of coumarin-derived azolyl ethanols . These compounds could potentially have various biological activities .

2. Enhanced Salt Tolerance in Maize Although not directly related to “7-hydroxy-3-pentanoyl-2H-chromen-2-one”, a metabolomics analysis revealed enhanced salt tolerance in maize through the application of certain amino acids . This suggests that the compound and its derivatives could potentially be used in similar applications, given their wide range of biological activities .

3. Potential Role in Lipid Metabolism A metabolomic analysis revealed substantial changes in the metabolite profile of maize seedlings when treated with a certain peptide during salt stress . The identified differential metabolites primarily belonged to lipids and lipid-like molecules . This suggests that “7-hydroxy-3-pentanoyl-2H-chromen-2-one” and its derivatives could potentially play a role in lipid metabolism .

properties

IUPAC Name |

7-hydroxy-3-pentanoylchromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O4/c1-2-3-4-12(16)11-7-9-5-6-10(15)8-13(9)18-14(11)17/h5-8,15H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNGFGKVOBTXCOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)C1=CC2=C(C=C(C=C2)O)OC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-hydroxy-3-pentanoyl-2H-chromen-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(phenylsulfonyl)butanamide](/img/structure/B2364128.png)

![N-(6,7,8,9-Tetrahydro-5H-benzo[7]annulen-6-yl)prop-2-enamide](/img/structure/B2364129.png)

![2-[4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]triazol-1-yl]acetic acid](/img/structure/B2364132.png)

![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-[(3-methylphenyl)methylsulfanyl]purine-2,6-dione](/img/structure/B2364135.png)

![3-[4-Amino-3-({2-[(2,3-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2364136.png)

![N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2364137.png)

![N-(3-chlorophenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2364144.png)

![N-(4-(methylthio)benzyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide](/img/structure/B2364145.png)

![Methyl 2-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-5-methoxybenzoate](/img/structure/B2364147.png)

![(1R,2R,4R)-2',5'-Dioxospiro[bicyclo[2.2.1]heptane-6,4'-imidazolidine]-2-carboxylic acid](/img/structure/B2364148.png)